N-[phenyl(pyridin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Description
N-[phenyl(pyridin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a phenyl group, and a pyrrolidine ring
Properties
IUPAC Name |
N-[phenyl(pyridin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(20-15-19(10-12-24-20)26-13-4-5-14-26)25-21(17-7-2-1-3-8-17)18-9-6-11-23-16-18/h1-3,6-12,15-16,21H,4-5,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFLPERATQNNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=O)NC(C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[phenyl(pyridin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the pyridine derivative in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the pyridine, phenyl, and pyrrolidine moieties using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[phenyl(pyridin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[phenyl(pyridin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[phenyl(pyridin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(phenyl-pyridin-3-yl-methyl)-acetamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-[phenyl(pyridin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring, phenyl group, and pyrrolidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
